(4-Methylfuran-3-yl)(1H-pyrazol-4-yl)methanol
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Overview
Description
(4-Methylfuran-3-yl)(1H-pyrazol-4-yl)methanol is an organic compound that features both furan and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylfuran-3-yl)(1H-pyrazol-4-yl)methanol typically involves the reaction of 4-methylfuran-3-carbaldehyde with 1H-pyrazole-4-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is then heated under reflux conditions to facilitate the reaction, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-Methylfuran-3-yl)(1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The furan and pyrazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of 4-methylfuran-3-yl pyrazole-4-carbaldehyde.
Reduction: Formation of 4-methylfuran-3-yl pyrazole-4-methanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(4-Methylfuran-3-yl)(1H-pyrazol-4-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (4-Methylfuran-3-yl)(1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s furan and pyrazole rings allow it to bind to active sites, potentially inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including antimicrobial or anti-inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
(1H-pyrazol-4-yl)methanol: Shares the pyrazole ring but lacks the furan ring.
4-Methylfuran-3-carbaldehyde: Contains the furan ring but lacks the pyrazole ring.
(1-Methylpyrazol-4-yl)methanol: Similar structure with a methyl group on the pyrazole ring.
Uniqueness
(4-Methylfuran-3-yl)(1H-pyrazol-4-yl)methanol is unique due to the presence of both furan and pyrazole rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H10N2O2 |
---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
(4-methylfuran-3-yl)-(1H-pyrazol-4-yl)methanol |
InChI |
InChI=1S/C9H10N2O2/c1-6-4-13-5-8(6)9(12)7-2-10-11-3-7/h2-5,9,12H,1H3,(H,10,11) |
InChI Key |
GXDJYQUUYYEEHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC=C1C(C2=CNN=C2)O |
Origin of Product |
United States |
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